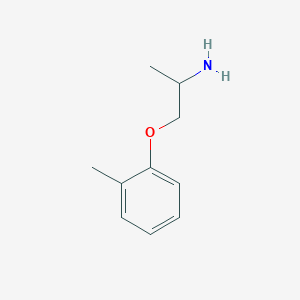

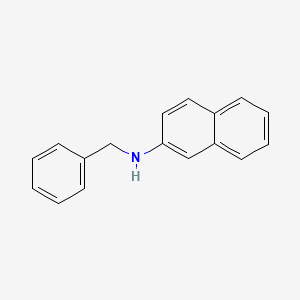

![molecular formula C6H10ClN B1281542 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride CAS No. 63882-16-6](/img/structure/B1281542.png)

2-Azabicyclo[2.2.1]hept-5-ene hydrochloride

Vue d'ensemble

Description

2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is a compound that belongs to the class of azabicyclic structures, which are of significant interest in synthetic organic chemistry due to their presence in various biologically active molecules and potential use in pharmaceuticals. The compound's structure is characterized by a seven-membered ring containing nitrogen, which is a common motif in many natural products and synthetic targets .

Synthesis Analysis

The synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives has been explored through various methods. For instance, a base-catalyzed selective cycloisomerization of 3-aza-1,5-enynes has been developed to provide access to highly functionalized 2-azabicyclo[3.2.0]hept-2-enes . Additionally, the reductive Heck coupling of N-protected 2-azabicyclo[2.2.1]hept-5-enes with halopyridines has been used to synthesize epibatidine isomers, which are analogues of a potent nicotinic acetylcholine receptor agonist . Furthermore, the synthesis of 2,3-diazabicyclo[2.2.1]hept-5-ene has been reported, showcasing the versatility of the azabicyclic scaffold in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 2-azabicyclo[2.2.1]hept-5-ene derivatives has been elucidated using various spectroscopic techniques. For example, the absolute configuration of 2-substituted derivatives was determined using 1H NMR, ROESY experiments, and crystallography . These studies are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

2-Azabicyclo[2.2.1]hept-5-ene derivatives undergo a variety of chemical reactions. A novel skeletal rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into 2-oxabicyclo[3.3.0]oct-7-en-3-ones under acidic conditions has been observed . Additionally, the phosphorylation of these systems has been studied, providing insight into the reactivity of the azabicyclic ring system . An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides leading to the formation of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azabicyclo[2.2.1]hept-5-ene derivatives are influenced by their unique structural features. These properties are essential for their potential applications in medicinal chemistry and drug design. For instance, the synthesis and biological evaluation of 6-azabicyclo[3.2.0]hept-2-ene derivatives as potential anti-bacterial agents and β-lactamase inhibitors highlight the importance of understanding these properties for therapeutic applications . The reactivity of these compounds under different conditions, such as the presence of acids, bases, or reductive agents, is a key aspect of their chemical behavior .

Applications De Recherche Scientifique

-

Synthesis of Carbocyclic Sugar Amines, Carbanucleosides, and Carbocyclic Dinucleotide Analogues

-

Synthesis of Therapeutic Drugs

-

Chemoenzymatic Synthesis of (−)-Carbovir

-

Synthesis of (3aS,4R,6R,6aR)-6-((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine

- Application: This compound is used in the preparation of (3aS,4R,6R,6aR)-6-((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine, a precursor of analog of bredinin .

- Outcome: The outcome of this application would be the production of (3aS,4R,6R,6aR)-6-((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine, which is a precursor of analog of bredinin .

-

Synthesis of Therapeutic Drugs

-

Chemoenzymatic Synthesis of (−)-Carbovir

Safety And Hazards

Propriétés

IUPAC Name |

2-azabicyclo[2.2.1]hept-5-ene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWSHTRITJEGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508284 | |

| Record name | 2-Azabicyclo[2.2.1]hept-5-ene--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.2.1]hept-5-ene hydrochloride | |

CAS RN |

63882-16-6 | |

| Record name | 2-Azabicyclo[2.2.1]hept-5-ene--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-azabicyclo[2.2.1]hept-5-ene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B1281462.png)

![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)

![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)

![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)